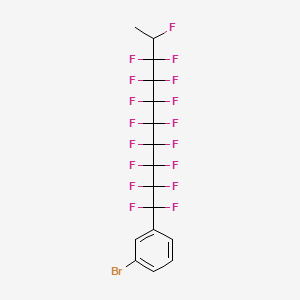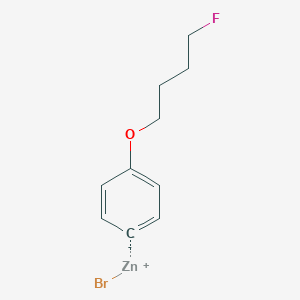
4-(4-Fluorobutoxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom makes it a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
準備方法
The synthesis of 4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE typically involves the reaction of 4-(4-fluorobutoxy)phenyl bromide with a zinc reagent in the presence of THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the zinc reagent. The process can be summarized as follows:
Starting Materials: 4-(4-fluorobutoxy)phenyl bromide and zinc dust or zinc chloride.
Reaction Conditions: The reaction is carried out in THF under an inert atmosphere.
Procedure: The 4-(4-fluorobutoxy)phenyl bromide is added to a suspension of zinc dust or zinc chloride in THF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial production methods for this compound would involve scaling up the laboratory procedure, ensuring proper handling of reagents, and maintaining stringent quality control to produce the compound in large quantities.
化学反応の分析
4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom facilitates the replacement of a leaving group in an organic molecule.
Coupling Reactions: It is commonly used in Negishi coupling reactions, where it reacts with organic halides to form carbon-carbon bonds.
Addition Reactions: The compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Common reagents and conditions used in these reactions include palladium or nickel catalysts for coupling reactions and various solvents like THF or diethyl ether. The major products formed from these reactions depend on the specific substrates and conditions used but often include complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE has several scientific research applications:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates, particularly those requiring the formation of carbon-carbon bonds.
Biological Research: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new biotechnologies.
作用機序
The mechanism of action of 4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate and forming a new carbon-carbon bond. This process is facilitated by the solvent (THF) and any catalysts present in the reaction mixture. The molecular targets and pathways involved depend on the specific reaction and substrates used.
類似化合物との比較
Similar compounds to 4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE include other organozinc reagents, such as:
4-(4-FLUOROBUTOXY)PHENYLMAGNESIUM BROMIDE: Another organometallic compound used in similar types of reactions but with magnesium instead of zinc.
2-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE: A structural isomer with the fluorobutoxy group in a different position on the phenyl ring.
4-ETHOXY-4-OXOBUTYLZINC BROMIDE: A related compound with an ethoxy group instead of a fluorobutoxy group.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions, making it valuable for certain synthetic applications.
特性
分子式 |
C10H12BrFOZn |
|---|---|
分子量 |
312.5 g/mol |
IUPAC名 |
bromozinc(1+);4-fluorobutoxybenzene |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c11-8-4-5-9-12-10-6-2-1-3-7-10;;/h2-3,6-7H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChIキー |
QFTRXJODNSGFDZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=[C-]1)OCCCCF.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


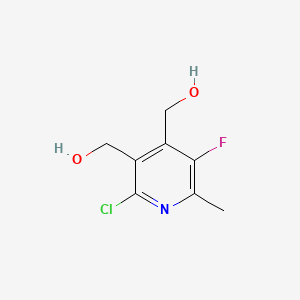
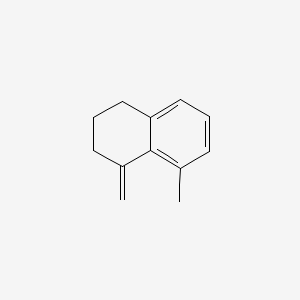
![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
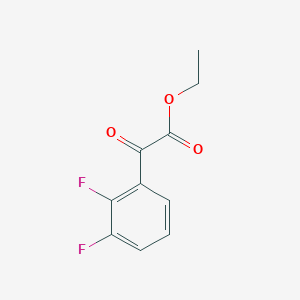
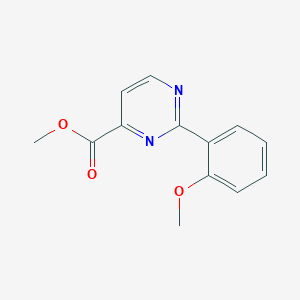
![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)

![7-Methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14887950.png)
![(3aR,6aS)-5-Benzyl-3-(3,4-dimethoxy-phenyl)-3a,6a-dihydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B14887951.png)

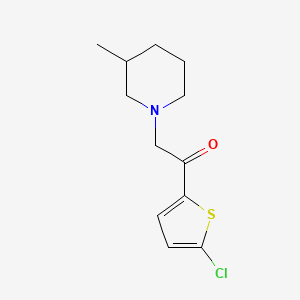
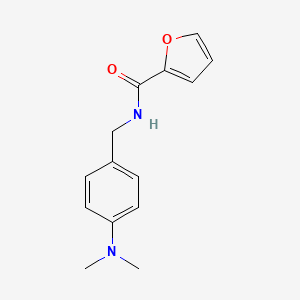
![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
